Val-Leu-Arg-p-nitroanilide
Overview
Description
Val-Leu-Arg-p-nitroanilide is a chromogenic substrate used for a convenient, sensitive, and selective assay of glandular kallikrein activity, e.g. of human and rat urinary kallikreins .
Molecular Structure Analysis
The molecular structure of Val-Leu-Arg-p-nitroanilide is represented by the empirical formula C23H38N8O5 . The molecular weight is 506.60 .Chemical Reactions Analysis
Val-Leu-Arg-p-nitroanilide is used as a substrate in various assays. For example, it has been used to determine the amidolytic activity of the fibrinolytic enzyme from Bacillus subtilis DC33 . It has also been used in the Limulus amebocyte lysate (LAL) assay, where endotoxin activates a cascade reaction of zymogens contained in the LAL to generate p-nitroaniline (pNA), which is then electrochemically detected .Scientific Research Applications
1. Chromogenic Substrate Synthesis
Val-Leu-Arg-p-nitroanilide, along with other similar compounds, has been synthesized for use as a chromogenic substrate in enzyme assays. These substrates are crucial for the assay of enzymes like tissue plasminogen activator and plasmin, and are useful in inhibitor assays for these enzymes. The synthesis methods are designed to be achievable in a standard laboratory setting with minimal expertise in peptide chemistry, offering flexibility for the synthesis of substrates with varying amino acids (Sharma & Castellino, 1990).
2. Facile Preparation Method
The preparation of p-nitroanilides of amino acids and peptides, including Val-Leu-Arg-p-nitroanilide, has been explored through solid-phase methods. This method overcomes challenges related to the low nucleophilicity of the amino group of p-nitroaniline, simplifying the preparation process. Such advances are significant for the efficient production of these substrates for enzyme activity determination (Hojo et al., 2000).
3. Enzyme Kinetics Studies
Val-Leu-Arg-p-nitroanilide serves as a critical component in studying enzyme kinetics. It's used in investigating the hydrolysis process catalyzed by enzymes like plasmin and trypsin. This research is fundamental for understanding the enzymatic mechanisms and for developing assays that measure enzyme activity, a crucial aspect in biochemistry and medical diagnostics (Christensen & Ipsen, 1979).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N8O5/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27)/t17-,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKZJCICBFSACN-GBESFXJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215108 | |
Record name | Val-Leu-Arg-p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Val-Leu-Arg-p-nitroanilide | |
CAS RN |
64816-14-4 | |
Record name | Val-Leu-Arg-p-nitroanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064816144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Val-Leu-Arg-p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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